molecular formula C7H17NO B1374458 4-Amino-2,4-dimethylpentan-1-ol CAS No. 1354952-45-6

4-Amino-2,4-dimethylpentan-1-ol

Cat. No. B1374458
CAS RN: 1354952-45-6
M. Wt: 131.22 g/mol
InChI Key: AAZVXDOYKPIBRI-UHFFFAOYSA-N
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Description

“4-Amino-2,4-dimethylpentan-1-ol” is a chemical compound with the CAS Number: 1354952-45-6 . It has a molecular weight of 131.22 and its IUPAC name is 4-amino-2,4-dimethyl-1-pentanol . It is usually found in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H17NO/c1-6(5-9)4-7(2,3)8/h6,9H,4-5,8H2,1-3H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

As mentioned earlier, “this compound” is a powder that is stored at room temperature . It has a molecular weight of 131.22 .

Scientific Research Applications

  • Cardioselectivity of Beta-Adrenoceptor Blocking Agents : A study synthesized a series of compounds including 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols, which are related to 4-Amino-2,4-dimethylpentan-1-ol. These compounds demonstrated significant cardioselectivity and affinity for beta 1-adrenoceptors, which are important in cardiovascular research (Rzeszotarski et al., 1979).

  • Amino Acid Analogue for Protein Interaction Studies : An unnatural amino acid based on a solvatochromic fluorophore was developed for studying protein-protein interactions. This amino acid offers greater chemical stability and improved synthetic accessibility, making it a powerful tool for biological research (Loving & Imperiali, 2008).

  • Anti-histaminic Properties of Aminobutenes : Research on the synthesis and anti-histaminic properties of isomeric aminobutenes, derived from compounds similar to this compound, reveals structural influences on histamine activity. This is significant for the development of antihistamine drugs (Casy & Parulkar, 1969).

  • Conformational Analyses of Derivatives : The conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives in different environments were studied, providing insights into the structural properties of these compounds (Nitek et al., 2020).

  • Polymer Chemistry Application : A study in polymer chemistry explored the living anionic copolymerization of styrene and 1-(4-dimethylaminophenyl)-1-phenylethylene. The research investigated the sequence structures of copolymers, demonstrating the role of similar compounds in advanced material science (Liu et al., 2017).

  • Enantiomeric Excesses in Meteoritic Amino Acids : Gas chromatographic-mass spectral analyses of stereoisomers of amino acids similar to this compound in meteorites have indicated asymmetric influences on organic chemical evolution, shedding light on extraterrestrial chemistry and the origin of life (Cronin & Pizzarello, 1997).

Safety and Hazards

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is classified as a hazard under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with the compound are H302, H314, and H335 , which indicate that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

4-amino-2,4-dimethylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-6(5-9)4-7(2,3)8/h6,9H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAZVXDOYKPIBRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)(C)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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